Epetraborole R-mandelate is a novel compound derived from Epetraborole, which functions as a potent inhibitor of leucyl-tRNA synthetase. This compound has garnered attention due to its potential applications in treating infections caused by multidrug-resistant Gram-negative bacteria. The structural modification to R-mandelate enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and antibiotic development.
The synthesis of Epetraborole R-mandelate involves the conversion of R-mandelic acid through enzymatic pathways. A notable method includes the use of genetically engineered Escherichia coli strains that express specific enzymes to facilitate the production of R-mandelate from glucose. Key enzymes include hydroxymandelate oxidase and D-mandelate dehydrogenase, which are essential for the conversion of S-mandelic acid to R-mandelic acid via phenylglyoxylate intermediates .
This biotechnological approach not only provides a sustainable method for producing R-mandelate but also highlights the potential for metabolic engineering in pharmaceutical synthesis.
The molecular structure of Epetraborole R-mandelate features a benzoxaborole core with a hydroxyl group and an aminomethyl substituent, contributing to its biological activity. The IUPAC name for this compound is (3S)-3-(aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol .
Key structural data include:
Epetraborole R-mandelate primarily functions through its interaction with leucyl-tRNA synthetase, leading to the inhibition of protein synthesis in bacterial cells. The IC50 value for this inhibition is reported to be 0.31 μM, indicating a potent effect against the target enzyme .
The mechanism involves the binding of Epetraborole R-mandelate to the active site of leucyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of leucine to its corresponding tRNA, thus halting protein synthesis essential for bacterial growth and survival.
The mechanism of action for Epetraborole R-mandelate revolves around its role as an inhibitor of leucyl-tRNA synthetase. By binding to this enzyme, it disrupts the aminoacylation process, which is crucial for translating mRNA into proteins. This inhibition leads to reduced protein synthesis in bacterial cells, effectively combating infections caused by resistant strains .
Data supporting this mechanism includes:
Epetraborole R-mandelate exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are critical for understanding how Epetraborole R-mandelate interacts with biological systems and its potential bioavailability.
Epetraborole R-mandelate is primarily investigated for its antibacterial properties, particularly against multidrug-resistant Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. Its ability to inhibit protein synthesis positions it as a promising candidate for developing new antibiotics in an era where resistance to existing drugs poses significant challenges .
In addition to its antibacterial applications, ongoing research explores its potential in other therapeutic areas, leveraging its unique mechanism of action against various pathogens that utilize leucyl-tRNA synthetase in their protein synthesis pathways.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: